4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine
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Overview
Description
4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The industrial production methods focus on maintaining high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-2-yl}thiomorpholine
- 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-5-yl}thiomorpholine
- 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-3-yl}thiomorpholine
Uniqueness
The uniqueness of 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for unique interactions with biological targets and distinct reactivity in chemical reactions, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6OS/c1-14-2-4-23(5-3-14)18(25)15-11-24(13-21-15)17-10-16(19-12-20-17)22-6-8-26-9-7-22/h10-14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGPRAOPVZVWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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